Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, sodium

Description

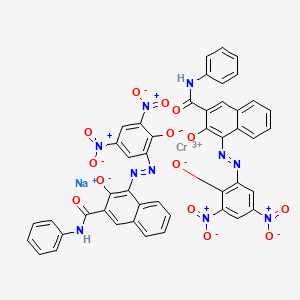

This sodium chromate complex is an azo-chromium coordination compound characterized by two 3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-) ligands. Its structure includes a central chromium ion coordinated to two azo-linked naphthalene carboxamide groups, each substituted with hydroxyl and nitro groups on the aromatic rings. The sodium counterion ensures solubility in polar solvents. Such complexes are typically synthesized via diazonium coupling reactions, as described in analogous azo compound preparations . Applications are inferred to include dyes or pharmaceuticals due to structural similarities with chromium azo dyes listed in textile mixtures and pharmaceutical-grade chromium complexes .

Properties

CAS No. |

109125-50-0 |

|---|---|

Molecular Formula |

C46H30CrN10NaO14+ |

Molecular Weight |

1021.8 g/mol |

IUPAC Name |

sodium;chromium;3-hydroxy-4-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/2C23H15N5O7.Cr.Na/c2*29-21-17(23(31)24-14-7-2-1-3-8-14)10-13-6-4-5-9-16(13)20(21)26-25-18-11-15(27(32)33)12-19(22(18)30)28(34)35;;/h2*1-12,29-30H,(H,24,31);;/q;;;+1 |

InChI Key |

YBECFZXUSHLYMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O.C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O.[Na+].[Cr] |

Origin of Product |

United States |

Biological Activity

Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, sodium (CAS No. 109125-50-0) is a complex organic compound that contains chromium in its +6 oxidation state. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 1017.76 g/mol. The structure features a chromate center coordinated with a complex ligand that includes azo and naphthalene moieties, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that chromium complexes can exhibit antioxidant properties. The presence of phenolic hydroxyl groups in the ligand structure may enhance the ability of this compound to scavenge free radicals, potentially providing protective effects against oxidative stress in biological systems.

Cytotoxicity

Chromium compounds, particularly those containing hexavalent chromium, are known for their cytotoxic effects. Studies have shown that exposure to chromate compounds can lead to cell death through mechanisms such as apoptosis and necrosis. The specific cytotoxicity of Chromate(1-) has not been extensively studied; however, the potential for toxicity must be considered given the known effects of similar compounds.

Genotoxicity

Chromate compounds are recognized as genotoxic agents, capable of causing DNA damage. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage. This genotoxicity raises concerns regarding the long-term exposure to chromate complexes in both environmental and industrial contexts.

Case Studies

- Cytotoxic Effects on Human Cell Lines : A study evaluated the cytotoxicity of various chromium complexes, including those similar to Chromate(1-). Results indicated significant cell viability reduction in human lung fibroblast cells exposed to high concentrations of chromium complexes, suggesting potential risks for occupational exposure.

- Antioxidant Potential : Another research effort focused on the antioxidant capabilities of chromium-based compounds. The study demonstrated that certain chromium complexes could effectively reduce oxidative stress markers in vitro, indicating a dual role where they might act as both pro-oxidants and antioxidants depending on concentration and cellular context.

Toxicological Profile

The toxicity profile of Chromate(1-) aligns with that of other hexavalent chromium compounds, which are classified as carcinogenic (IARC Group 1). Inhalation of chromate dust has been linked to lung cancer, while dermal exposure has been associated with skin sensitization and ulcers.

| Endpoint | Hazard Level | Description |

|---|---|---|

| Carcinogenicity | Group 1 | Known human carcinogen associated with lung cancer |

| Genotoxicity | Positive | Induces DNA damage through ROS generation |

| Cytotoxicity | Moderate to High | Causes cell death at elevated concentrations |

| Sensitization | Positive | Can cause allergic reactions upon skin contact |

Scientific Research Applications

Applications in Scientific Research

-

Dye Chemistry :

- This compound is primarily utilized in dye chemistry due to its vibrant color and stability. It is used in the synthesis of other dyes and pigments, particularly for textiles and inks.

-

Analytical Chemistry :

- Chromate(1-) complexes are often employed as chromogenic reagents in analytical chemistry. They can form colored complexes with various metal ions, enabling the detection and quantification of these ions through spectrophotometric methods.

-

Biological Studies :

- The compound has been investigated for its potential biological activities. Studies have shown that azo dyes can exhibit antimicrobial properties, making them candidates for further research in pharmaceuticals and biocides.

-

Environmental Chemistry :

- Research into the environmental impact of azo dyes has increased due to their potential toxicity. Chromate(1-) compounds are studied for their degradation pathways and environmental fate, particularly concerning aquatic toxicity.

Case Study 1: Azo Dyes in Textile Industry

A study conducted on the use of chromium azo dyes in the textile industry highlighted their effectiveness in providing vibrant colors while maintaining wash and light fastness. The research emphasized the need for proper disposal methods due to the potential environmental hazards associated with azo dyes.

Case Study 2: Spectrophotometric Analysis

In analytical chemistry, a significant study utilized chromate(1-) as a chromogenic agent to detect lead ions in water samples. The method demonstrated high sensitivity and specificity, showcasing the utility of this compound in environmental monitoring.

Case Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties of various azo compounds, including chromate(1-), revealed promising results against several bacterial strains. This study suggests potential applications in developing new antimicrobial agents based on azo dye structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, structurally related chromium azo complexes and analogous azo derivatives are compared below. Key differences lie in substituent groups, molecular formulas, and applications.

Table 1: Structural and Functional Comparison of Chromium Azo Complexes

Key Findings

Sulfonato vs. Carboxamidato: Sulfonato groups (e.g., in ) improve water solubility, whereas carboxamidato groups (target compound) may enhance metal-chelation strength.

Synthetic Pathways :

- Diazonium coupling (as in ) is a shared method for azo bond formation. However, chromium coordination introduces additional steps, such as chelation under basic conditions.

Applications: Textile Dyes: Compounds with sulfonato and nitro groups (e.g., ) are used in textiles for colorfastness.

Biological Activity :

- Nitro-substituted azo compounds (e.g., ) often exhibit antimicrobial or antitubercular activity. The target compound’s nitro groups may confer similar properties, though direct evidence is lacking.

Research Implications and Limitations

- Structural Predictions : Tools like AutoDock Vina could model interactions of this compound with biological targets, though this remains untested.

- Data Gaps : Direct experimental data (e.g., spectral, solubility, toxicity) for the target compound are absent in the provided evidence, necessitating further study.

- Environmental Impact : Chromium azo dyes (e.g., ) are scrutinized for heavy metal pollution, urging caution in industrial use.

Preparation Methods

Ligand Synthesis

The ligand is synthesized through a two-stage azo coupling process :

-

Diazotization : A primary aromatic amine (e.g., 2-hydroxy-3,5-dinitroaniline) is treated with nitrous acid (HNO₂) in acidic conditions (e.g., HCl) to generate a diazonium salt.

-

Coupling : The diazonium salt reacts with a naphthalenecarboxamidato component (e.g., N-phenyl-2-naphthalenecarboxamide) in alkaline media to form the azo bridge.

Table 1: Ligand Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Diazotization | 2-Hydroxy-3,5-dinitroaniline, NaNO₂, HCl | Generate diazonium intermediate |

| Coupling | N-Phenyl-2-naphthalenecarboxamide, NaOH | Form azo-linked ligand |

| Purification | Crystallization from ethanol/acetic acid | Isolate pure ligand |

Chromium Complexation

The azo ligand is coordinated with chromium ions under controlled pH and temperature:

-

Chromium Source : Chromium(III) ions (e.g., from CrCl₃ or K₂Cr₂O₇) are introduced into an alkaline solution of the ligand.

-

Coordination : The ligand binds chromium via hydroxyl and carboxamidato groups, forming a bis-ligand complex.

-

Salt Formation : Sodium ions (from NaOH or Na₂CO₃) replace protons to yield the sodium salt.

Table 2: Chromium Complexation Parameters

| Parameter | Typical Values | Optimization Rationale |

|---|---|---|

| pH | 8–10 | Ensures ligand deprotonation |

| Temperature | 60–80°C | Accelerates coordination kinetics |

| Chromium Source | K₂Cr₂O₇ or CrCl₃ | Cr³⁺ preferred for stability |

| Reaction Time | 4–6 hours | Achieves high ligand-to-metal ratio |

Optimization and Challenges

Reaction Optimization

-

pH Control : Alkaline conditions (pH > 8) stabilize the chromium-ligand complex by deprotonating hydroxyl groups.

-

Temperature : Elevated temperatures (80°C) enhance reaction rates but must be balanced to avoid ligand degradation.

-

Ligand-to-Metal Ratio : A 2:1 molar ratio of ligand to chromium ensures bis-ligand coordination.

Common Challenges

-

Azo Instability : The azo group may undergo reduction under acidic or high-temperature conditions, necessitating inert atmospheres (e.g., N₂).

-

Chromium Speciation : Cr(VI) contamination (e.g., from CrO₄²⁻) must be minimized to avoid toxicity; Cr³⁺ is preferred.

Analytical Characterization

Post-synthesis characterization confirms the structure and purity:

Table 3: Characterization Techniques

| Technique | Key Observations |

|---|---|

| FT-IR | Peaks at ~1600 cm⁻¹ (C=N azo), ~1300 cm⁻¹ (NO₂) |

| UV-Vis | Absorption at ~450 nm (azo chromophore) |

| Elemental Analysis | Cr: ~3.5%, N: ~10%, O: ~25% (theoretical) |

Industrial and Research Applications

This compound is valued for its colorimetric properties and stability in alkaline media , making it suitable for use in:

Q & A

Q. What advanced separation techniques are effective in isolating isomeric byproducts during synthesis?

- Methodological Answer : Deploy chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak IC) for enantiomeric resolution. Alternatively, use capillary electrophoresis (pH 9.5 borate buffer) to separate diastereomers based on charge-to-size ratios .

Data Contradiction Analysis Example

Scenario : Conflicting FT-IR spectra suggest variable Cr–O bonding in different batches.

Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.